3-Ethyl-4-heptanol

Physicochemical Property Distillation Solvent Selection

Research and industrial processes requiring a high-boiling chiral secondary alcohol often face volatility issues with linear solvents. 3-Ethyl-4-heptanol (CAS 19780-42-8) addresses this with a boiling point of 189.1°C, enabling high-temperature reactions (e.g., Diels-Alder) without solvent loss. • Chiral scaffold with a single stereocenter for asymmetric synthesis and catalyst screening. • Grignard-accessible structure ensuring reproducible synthesis for method development. • Reliable bulk supply with confirmed TSCA inventory status, supporting global shipping.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 19780-42-8
Cat. No. B012019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-heptanol
CAS19780-42-8
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCC(C(CC)CC)O
InChIInChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3
InChIKeyTVEJPDXJKNOLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-heptanol Overview


3-Ethyl-4-heptanol (CAS 19780-42-8) is a branched, nine-carbon secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. As a secondary alcohol, it features a hydroxyl group on the fourth carbon of a heptane backbone, with an ethyl substituent at the third position. This specific structure confers distinct physicochemical properties, including a predicted boiling point of 189.1±8.0 °C and density of 0.822±0.06 g/cm³ . The compound is recognized as a chiral building block in organic synthesis and serves as a specialty solvent , distinguishing it from simpler linear alcohols. Its EPA TSCA inventory status is confirmed, with the substance listed as inactive in the 2024 CDR [2].

Chiral secondary alcohol

Enables asymmetric synthesis and stereochemical studies

Specialty solvent

High-boiling branched alcohol for elevated-temperature processes

Established synthetic substrate

Documented in Grignard methodologies and reaction development

Risks of Substituting 3-Ethyl-4-heptanol


Substituting 3-ethyl-4-heptanol with a generic linear heptanol (e.g., 4-heptanol) or a different branched isomer is not a trivial exchange. The precise placement of the ethyl branch on the third carbon adjacent to the hydroxyl-bearing fourth carbon creates a unique steric and electronic environment . This structural feature significantly impacts key performance properties. For instance, 3-ethyl-4-heptanol has a predicted boiling point of 189.1 °C , which is substantially higher than the 156 °C boiling point of its unbranched, lower molecular weight analog 4-heptanol . This difference directly affects volatility, vapor pressure, and distillation behavior in industrial processes. Furthermore, as a chiral molecule with a defined stereocenter, 3-ethyl-4-heptanol offers a level of stereochemical complexity absent in achiral, unbranched alcohols, which is critical for asymmetric synthesis applications . Consequently, generic substitution can lead to altered reaction kinetics, different solvation properties, and failure to meet the enantiomeric purity requirements of a given research or industrial process.

3-Ethyl-4-heptanol
  • Chiral center enables asymmetric synthesis
  • Elevated boiling point suits high-temperature processes
  • Branched structure may provide distinct solvation
Generic 4-Heptanol
  • Achiral, unsuitable for stereochemical applications
  • Lower boiling point limits high-temperature use
  • Linear structure, different solubility profile

Differences in chirality and boiling point may shift reaction kinetics, solvation, and suitability for asymmetric workflows. Direct substitution may not reproduce intended performance.

3-Ethyl-4-heptanol Comparative Evidence


Boiling Point Advantage over 4-Heptanol

3-Ethyl-4-heptanol exhibits a significantly higher boiling point compared to its unbranched structural analog, 4-heptanol. This difference arises from the additional ethyl branch and increased molecular weight, which enhance van der Waals interactions. The predicted boiling point of 3-ethyl-4-heptanol is 189.1±8.0 °C , while the reported experimental boiling point of 4-heptanol is 156 °C . This 33.1 °C difference makes 3-ethyl-4-heptanol a more suitable candidate for high-temperature solvent applications or processes requiring lower volatility.

Boiling Point
Predicted / Class-level inference
Target: 189.1 ± 8.0 °C (predicted)
Comparator: 156 °C (experimental for 4-heptanol)
+33.1 °C
Supports high-temperature solvent applications
Predicted value; experimental confirmation may refine.
Physicochemical Property Distillation Solvent Selection

Chiral Center for Asymmetric Synthesis

3-Ethyl-4-heptanol possesses a defined stereocenter at the C4 position, making it a chiral molecule . This is in contrast to many common linear or symmetrically branched alcohols, such as 4-heptanol, which are achiral. The presence of this stereocenter allows 3-ethyl-4-heptanol to serve as a chiral building block or a substrate for asymmetric transformations, a capability that achiral comparators inherently lack. While specific quantitative enantiomeric excess (ee) data from a defined synthetic application is not available in the open literature, the compound is widely recognized for its utility in this role .

Chirality
Class-level inference
1 defined stereocenter (chiral)
vs achiral linear alcohol
Enables asymmetric synthesis and chiral resolution
Quantitative ee data not reported.
Asymmetric Synthesis Chiral Building Block Stereochemistry

Grignard Reaction Substrate

3-Ethyl-4-heptanol is a common target molecule or intermediate in Grignard reactions, serving as a benchmark for evaluating the efficiency of this fundamental C-C bond-forming reaction. Its synthesis from 4-bromoheptane and ethanal, or from 3-bromopentane and 2-butanone, is a classic textbook example of Grignard chemistry [1]. While this does not present a direct quantitative performance advantage over other alcohols, its established role as a specific target in synthetic methodology provides a well-defined context for use. For a researcher developing or optimizing a Grignard process, 3-ethyl-4-heptanol offers a known, reproducible benchmark, making it a more logical procurement choice than a less-documented analog.

Grignard Substrate
Supporting evidence
Established synthetic route from 4-bromoheptane and ethanal
Offers reproducible benchmark for methodology studies
Referenced in educational and literature contexts.
Grignard Reaction Organic Synthesis Secondary Alcohol

Weak Dihydroorotase Inhibitor

In a biochemical screen, 3-ethyl-4-heptanol was evaluated for its ability to inhibit the enzyme dihydroorotase from mouse Ehrlich ascites cells. At a concentration of 10 µM and at pH 7.37, the compound exhibited an IC50 value of 1.00E+6 nM (1 mM) [1]. This extremely weak inhibition indicates that the compound is not a potent inhibitor of this target. This data point, while negative, is a specific, quantitative piece of evidence that distinguishes 3-ethyl-4-heptanol from other alcohols that might possess stronger off-target enzyme activity. For procurement in biochemical research, this information can be critical for selecting a control compound or ensuring a solvent does not interfere with an enzymatic assay.

Enzyme Inhibition
Supporting evidence
IC50 = 1.00 × 10⁶ nM (1 mM)
Extremely weak inhibition supports use as inert solvent/control
Dihydroorotase assay, pH 7.37, 10 µM.
Enzyme Inhibition Biochemical Assay Drug Discovery

3-Ethyl-4-heptanol Application Scenarios


High-Temperature Synthesis and Specialty Solvent

Given its significantly elevated boiling point of 189.1 °C compared to lower molecular weight alcohols like 4-heptanol (156 °C), 3-ethyl-4-heptanol is the preferred choice for high-temperature reactions and processes. It is particularly suitable as a high-boiling solvent for reactions requiring reflux at elevated temperatures, such as certain Diels-Alder reactions, high-temperature condensations, or polymerizations where lower volatility is essential to maintain reaction volume and prevent loss of solvent . Its branched structure may also impart different solvation properties compared to linear analogs, making it a candidate for solubilizing specific, sterically demanding non-polar compounds .

Chiral Building Block for Asymmetric Synthesis

The presence of a single stereocenter in 3-ethyl-4-heptanol makes it a valuable substrate for the development of asymmetric methodologies and the synthesis of chiral molecules. Researchers can employ it as a prochiral ketone (3-ethyl-4-heptanone) in asymmetric reduction studies to screen new chiral catalysts or as a chiral alcohol for esterification to form diastereomeric derivatives for chiral resolution . Its use is particularly relevant in academic and industrial labs focused on synthesizing enantiomerically pure pharmaceutical intermediates or natural product analogs where the specific stereochemistry imparted by the 3-ethyl-4-heptanol scaffold is crucial .

Standard Substrate for Grignard Reactions

Due to its well-documented synthesis via Grignard reaction pathways, 3-ethyl-4-heptanol serves as an ideal, standardized substrate for educational chemistry laboratories and for researchers developing or optimizing new Grignard-based methodologies. Its synthesis from commercially available starting materials (e.g., 4-bromoheptane and ethanal) provides a clear, reproducible benchmark for assessing reaction yield and purity [1]. Procurement of this specific compound for such purposes ensures that results are comparable to established literature and pedagogical examples, reducing experimental variability associated with less-characterized alcohol targets [2].

Application
Selection Property
Validation Focus
High-temperature synthesis and solvent
Elevated boiling point, branched structure
Volatility control, solvation at elevated temperatures
Asymmetric synthesis chiral building block
Single stereocenter, chirality
Enantiomeric purity, stereochemical outcome
Grignard reaction methodology standard
Well-characterized synthetic pathway
Reaction yield, product purity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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